1,2,3,4-Tetrahydroquinoline-4-carboxamide
Overview
Description
1,2,3,4-Tetrahydroquinoline-4-carboxamide: is a heterocyclic organic compound with the molecular formula C10H12N2O. It is a derivative of tetrahydroquinoline, which is a partially saturated form of quinoline.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoline-4-carboxamide is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound acts as an AMPD2 inhibitor . It induces allosteric modulation, causing a conformational change in the enzyme . This change prevents AMP from binding to the substrate pocket .
Biochemical Pathways
The compound’s interaction with AMPD2 affects the adenosine monophosphate (AMP) pathway . By inhibiting AMPD2, it disrupts the conversion of AMP to inosine monophosphate (IMP), potentially affecting energy homeostasis and immune responses .
Result of Action
The inhibition of AMPD2 by this compound could lead to changes in energy homeostasis and immune responses . .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-4-carboxamide plays a significant role in biochemical reactions due to its structural properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and neurodegenerative pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzyme, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to impact pathways related to oxidative stress and apoptosis . It can alter the expression of genes involved in these pathways, leading to changes in cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in the transcriptional activity of specific genes, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, making it essential to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-4-carboxamide can be synthesized through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, quinoline can be selectively hydrogenated using a copper-based catalyst to produce 1,2,3,4-tetrahydroquinoline, which can then be further functionalized to obtain the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often include hydrogenation reactions, Diels-Alder reactions, and multi-component reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Various substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in developing drugs for neurodegenerative diseases and infections.
Industry: It is used in the production of dyes and as an antioxidant and corrosion inhibitor
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar structure but differs in its biological activity and applications.
Quinoline: The fully aromatic counterpart of tetrahydroquinoline, with distinct chemical properties and uses.
Isoquinoline: Another structural isomer with different reactivity and applications
Uniqueness: 1,2,3,4-Tetrahydroquinoline-4-carboxamide is unique due to its partially saturated structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts. This makes it a valuable intermediate in the synthesis of various bioactive molecules and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-4,8,12H,5-6H2,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGILIZHOSZUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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